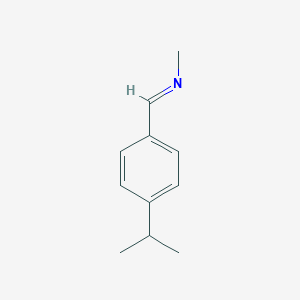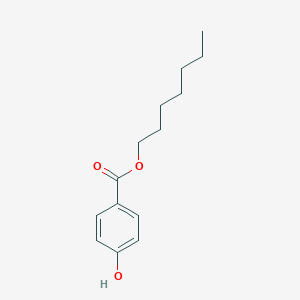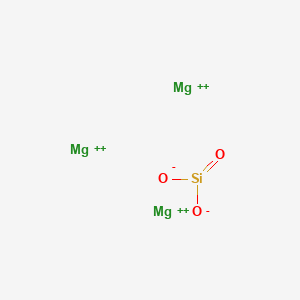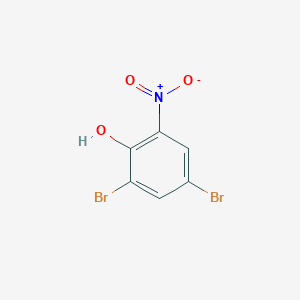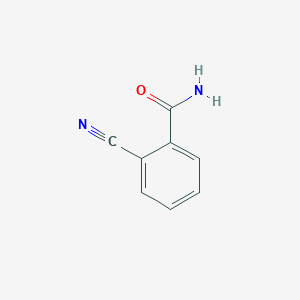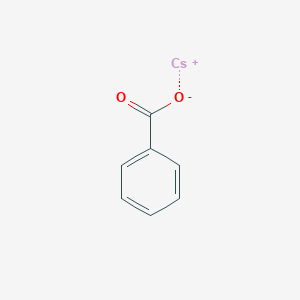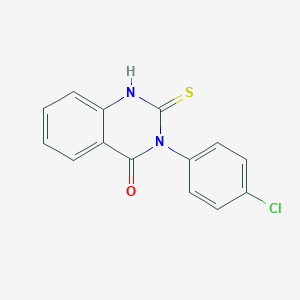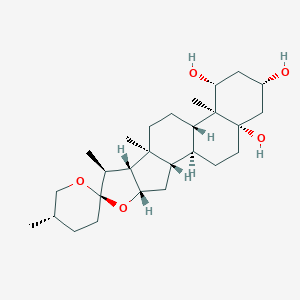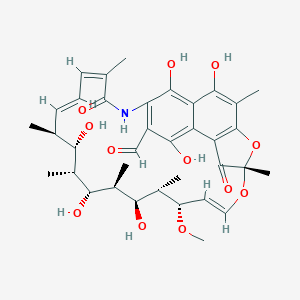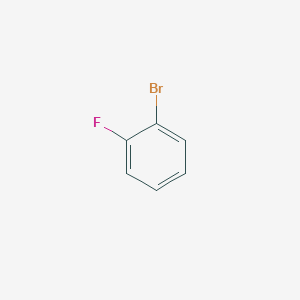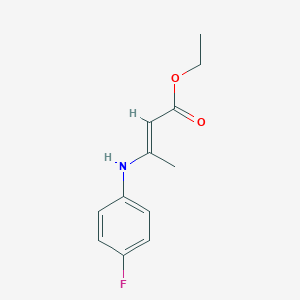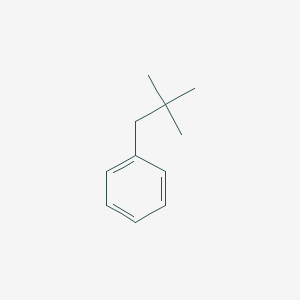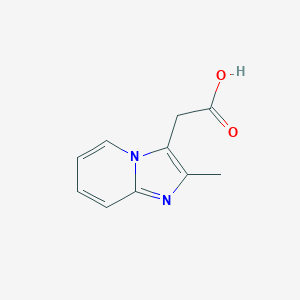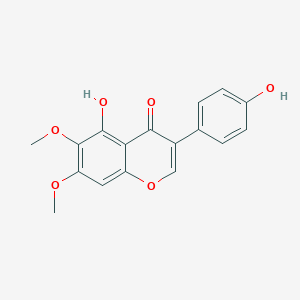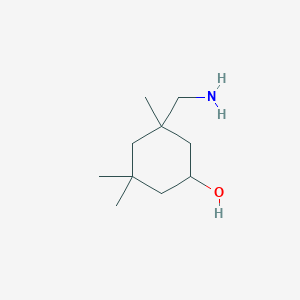
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl-, also known as TMAH, is a widely used chemical reagent in various scientific research fields. TMAH is a quaternary ammonium salt that is commonly used as a strong base and a methylating agent. It is a colorless, hygroscopic, and highly water-soluble compound.
Mécanisme D'action
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- acts as a strong base and a methylating agent by abstracting a proton from the substrate and donating a methyl group. The resulting product is a quaternary ammonium salt that is highly water-soluble. Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is also a nucleophilic reagent that can attack various electrophilic centers in the substrate.
Effets Biochimiques Et Physiologiques
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is not commonly used in biological research due to its strong base and methylating properties. Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- can cause severe tissue damage and is toxic to cells. It can also cause DNA damage and mutations. Therefore, Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is not recommended for use in biological research.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is a highly reactive reagent that can be used in a wide range of chemical reactions. It is relatively easy to synthesize and is readily available in the market. However, Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is highly toxic and can cause severe tissue damage. Therefore, it should be handled with care and used in a well-ventilated area.
Orientations Futures
There are several future directions for Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- research. One potential area of research is the development of new Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- derivatives with improved properties. Another area of research is the application of Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- in the synthesis of new compounds with potential biological activity. Additionally, the use of Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- in environmental science can be further explored to develop new methods for the extraction of lipids from sediments and soils.
Conclusion
In conclusion, Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is a widely used chemical reagent in various scientific research fields. It is a strong base and a methylating agent that is commonly used in organic chemistry and analytical chemistry. Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is not recommended for use in biological research due to its toxic properties. However, there are several future directions for Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- research, including the development of new derivatives and the application in environmental science.
Méthodes De Synthèse
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- can be synthesized by reacting trimethylamine with formaldehyde in the presence of hydrogen chloride. The resulting product is then treated with sodium hydroxide to form Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl-. The synthesis of Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is a relatively straightforward process and is widely used in the chemical industry.
Applications De Recherche Scientifique
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is widely used in various scientific research fields, including organic chemistry, analytical chemistry, and environmental science. In organic chemistry, Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is commonly used as a strong base and a methylating agent. It is used to deprotonate various compounds and to facilitate the elimination of leaving groups. In analytical chemistry, Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is used as a derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis. Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- is also used in environmental science to extract lipids from sediments and soils.
Propriétés
Numéro CAS |
15647-11-7 |
|---|---|
Nom du produit |
Cyclohexanol, 3-(aminomethyl)-3,5,5-trimethyl- |
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8,12H,4-7,11H2,1-3H3 |
Clé InChI |
YFEAYNIMJBHJCM-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(C1)(C)CN)O)C |
SMILES canonique |
CC1(CC(CC(C1)(C)CN)O)C |
Autres numéros CAS |
15647-11-7 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



